molecular formula C14H19NO2 B4587106 3-allyl-4-methoxy-N-propylbenzamide

3-allyl-4-methoxy-N-propylbenzamide

Cat. No.: B4587106
M. Wt: 233.31 g/mol
InChI Key: JNQXEGWPOPNANS-UHFFFAOYSA-N
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Description

3-Allyl-4-methoxy-N-propylbenzamide is a benzamide derivative characterized by an allyl group at the 3-position, a methoxy group at the 4-position of the benzene ring, and an N-propyl substituent on the amide nitrogen. Benzamides are widely studied for applications in organic synthesis, catalysis, and pharmaceutical research due to their modular substituent effects and functional versatility .

Properties

IUPAC Name

4-methoxy-3-prop-2-enyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-6-11-10-12(7-8-13(11)17-3)14(16)15-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQXEGWPOPNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the benzene ring and amide nitrogen critically influence the electronic, steric, and functional properties of benzamides. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Benzene Substituents Amide Substituent Key Functional Groups Applications/Properties
3-Allyl-4-methoxy-N-propylbenzamide 3-Allyl, 4-Methoxy N-Propyl Allyl, Methoxy, Amide Potential synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl N-(2-Hydroxy-1,1-dimethylethyl) Hydroxy, Amide Metal-catalyzed C–H functionalization
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl... 4-Phenoxy Complex amine (piperazine-based) Phenoxy, Piperazine, Hydroxy Pharmaceutical research

Key Observations:

  • The methoxy group at the 4-position enhances electron density on the benzene ring, similar to phenoxy in ’s compound, but with distinct steric and electronic profiles .
  • Amide Substituent Impact :
    • The N-propyl group in the target compound is a simple alkyl chain, contrasting with the hydroxy-containing substituent in (critical for N,O-bidentate directing in catalysis) and the piperazine moiety in (implicated in receptor binding for pharmaceutical applications) .

Functional and Application Differences

  • Catalytic Applications: ’s compound is notable for its N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. The target compound lacks a hydroxy group, limiting its utility in such reactions .
  • Pharmaceutical Potential: ’s compound, with its piperazine and phenoxy groups, suggests CNS or receptor-targeting activity. The target’s simpler substituents may prioritize it as a scaffold for further functionalization rather than direct therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-4-methoxy-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
3-allyl-4-methoxy-N-propylbenzamide

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